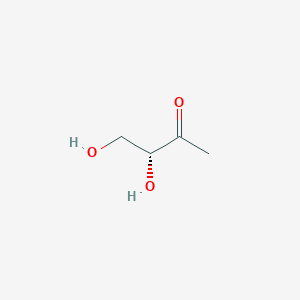
Sulfuric acid--2-methylpyridine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid–2-methylpyridine (1/1) typically involves the direct mixing of sulfuric acid with 2-methylpyridine. The reaction is exothermic and should be carried out with caution. The general procedure involves adding 2-methylpyridine to sulfuric acid under controlled temperature conditions to prevent excessive heat buildup. The reaction can be represented as:
H2SO4+C6H7N→C6H7N⋅H2SO4
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–2-methylpyridine (1/1) may involve continuous flow reactors to ensure efficient mixing and heat dissipation. The use of automated systems can help maintain optimal reaction conditions and improve safety.
化学反応の分析
Types of Reactions
Sulfuric acid–2-methylpyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of sulfonated products.
Reduction: Reduction reactions may involve the conversion of sulfuric acid to sulfur dioxide or hydrogen sulfide.
Substitution: The methyl group on the 2-methylpyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfonated 2-methylpyridine derivatives.
Reduction: Sulfur dioxide, hydrogen sulfide.
Substitution: Nitro-2-methylpyridine, halogenated 2-methylpyridine.
科学的研究の応用
Sulfuric acid–2-methylpyridine (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.
Biology: Investigated for its potential use in biochemical assays and as a catalyst in enzymatic reactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of sulfuric acid–2-methylpyridine (1/1) involves the interaction of the sulfuric acid component with various substrates, leading to protonation and subsequent chemical transformations. The 2-methylpyridine component can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:
Protonation: Sulfuric acid protonates substrates, increasing their reactivity.
Nucleophilic Attack: 2-methylpyridine can participate in nucleophilic substitution reactions.
Electrophilic Substitution: The methyl group on 2-methylpyridine can undergo electrophilic substitution.
類似化合物との比較
Sulfuric acid–2-methylpyridine (1/1) can be compared with other similar compounds, such as:
Sulfuric acid–pyridine (1/1): Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Sulfuric acid–3-methylpyridine (1/1): The methyl group is attached to the third carbon, resulting in different chemical behavior.
Sulfuric acid–4-methylpyridine (1/1): The methyl group is attached to the fourth carbon, affecting its reactivity and applications.
特性
CAS番号 |
66208-31-9 |
|---|---|
分子式 |
C6H9NO4S |
分子量 |
191.21 g/mol |
IUPAC名 |
2-methylpyridine;sulfuric acid |
InChI |
InChI=1S/C6H7N.H2O4S/c1-6-4-2-3-5-7-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4) |
InChIキー |
HTMOATKEZDESFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=N1.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)




![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)


